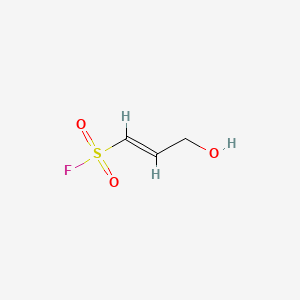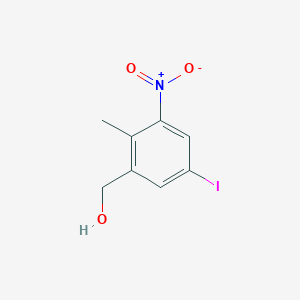
(5-Iodo-2-methyl-3-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Iodo-2-methyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C8H8INO3 It is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to a benzene ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-2-methyl-3-nitrophenyl)methanol typically involves the nitration of 2-methylphenol followed by iodination and reduction steps. The general synthetic route can be summarized as follows:
Nitration: 2-methylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitro-2-methylphenol.
Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to produce 5-iodo-2-methyl-3-nitrophenol.
Reduction: Finally, the nitro group is reduced to a hydroxyl group using a reducing agent like sodium borohydride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Iodo-2-methyl-3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitro group can be further reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: (5-Iodo-2-methyl-3-nitrophenyl)formaldehyde.
Reduction: (5-Iodo-2-methyl-3-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Iodo-2-methyl-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Iodo-2-methyl-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, while the iodine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methyl-3-nitrophenyl)methanol: Similar structure but lacks the iodine atom.
(5-Iodo-2-methylphenol): Similar structure but lacks the nitro group.
(5-Iodo-3-nitrophenyl)methanol: Similar structure but with different substitution pattern.
Uniqueness
(5-Iodo-2-methyl-3-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both iodine and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C8H8INO3 |
|---|---|
Peso molecular |
293.06 g/mol |
Nombre IUPAC |
(5-iodo-2-methyl-3-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8INO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-3,11H,4H2,1H3 |
Clave InChI |
DGMBKPGBOWNNFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1[N+](=O)[O-])I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


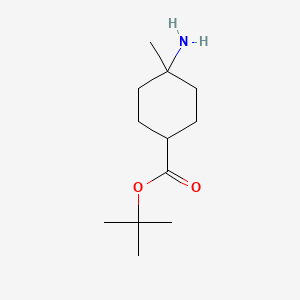
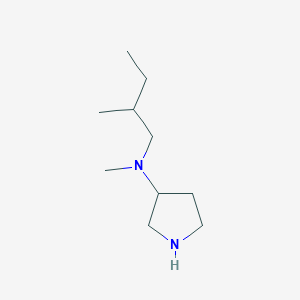
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)

![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)


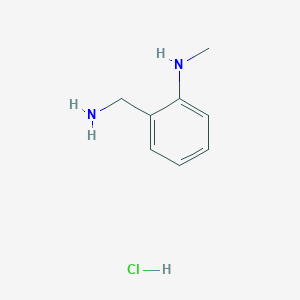
![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
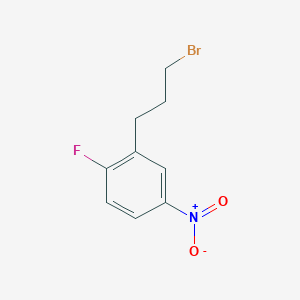
![Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13515739.png)
![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)
